molecular formula C14H17N3O3 B1405739 (1Z)-2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide CAS No. 1638617-33-0

(1Z)-2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide

Cat. No.: B1405739
CAS No.: 1638617-33-0
M. Wt: 275.3 g/mol
InChI Key: TXBFEAZKIGPKJE-UHFFFAOYSA-N
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Description

(1Z)-2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide is a chemical compound of significant interest in epigenetic research, primarily investigated for its potential as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are a major class of epigenetic modulators that alter gene expression by increasing histone acetylation , leading to changes in chromatin structure and the activation of various cellular processes, including differentiation, cell cycle arrest, and apoptosis. This compound, characterized by its unique oxazole-containing hydroxamic acid structure, is designed to chelate the zinc ion at the active site of HDAC enzymes, thereby blocking their deacetylase activity. Its specific research applications include the study of cancer biology, as HDAC inhibition has shown promise in reversing aberrant epigenetic states in tumor cells , and neurobiology, where modulation of histone acetylation is explored for potential therapeutic strategies in neurodegenerative and psychiatric disorders. Researchers utilize this tool compound to dissect the roles of specific HDAC isoforms in disease models and to explore the broader mechanistic landscape of epigenetic regulation, providing valuable insights for the development of novel targeted therapies.

Properties

IUPAC Name

2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-3-19-11-6-4-10(5-7-11)14-16-12(9(2)20-14)8-13(15)17-18/h4-7,18H,3,8H2,1-2H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBFEAZKIGPKJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Oxazole Core

  • Starting Materials: 4-ethoxybenzaldehyde derivatives and appropriate α-amino ketones or α-hydroxyketones are common precursors.
  • Reaction Conditions: Cyclization to form the 1,3-oxazole ring is generally carried out under reflux in polar solvents such as ethanol or methanol to facilitate ring closure. Acidic or basic catalysts may be employed to promote cyclization.
  • Optimization: Temperature and reaction time are optimized to maximize yield and minimize by-products.

Formation of the N'-Hydroxyethanimidamide Group

  • The hydroxyethanimidamide moiety is introduced by reaction of the oxazole intermediate with hydroxylamine derivatives.
  • This step often involves condensation reactions between an aldehyde or ketone precursor and hydroxylamine under controlled pH and temperature conditions to yield the hydroxyethanimidamide functionality.
  • The reaction is typically carried out in polar solvents, with careful control to prevent overreaction or decomposition.

Purification

  • The final compound is purified using chromatographic techniques such as column chromatography or recrystallization.
  • High-performance liquid chromatography (HPLC) may be used for analytical purity assessment.

Reaction Conditions and Yield Data

Step Reaction Type Conditions Solvent Yield (%) Notes
Oxazole ring formation Cyclization Reflux, 80–100 °C, 4–8 h Ethanol or MeOH 70–85 Acid/base catalyst may be used
4-Ethoxyphenyl substitution Electrophilic substitution or cross-coupling Room temp to reflux, 2–6 h Various (e.g., toluene for coupling) 65–80 Depends on method
Hydroxyethanimidamide formation Condensation with hydroxylamine Room temp to 50 °C, 3–5 h Polar solvents 60–75 pH control critical
Purification Chromatography/Recrystallization Ambient to mild heating Various Purity > 98% achieved

Research Findings and Optimization Notes

  • The multi-step synthesis demands strict control of reaction parameters to avoid side reactions, especially during the hydroxyethanimidamide formation where over-oxidation or hydrolysis can occur.
  • Use of anhydrous conditions and inert atmosphere (e.g., nitrogen) during sensitive steps improves yield and purity.
  • Molecular docking studies suggest that the integrity of the oxazole ring and hydroxyethanimidamide group is crucial for biological activity, emphasizing the need for high purity in synthesis.
  • Solvent choice impacts both reaction rate and selectivity; polar protic solvents favor cyclization, while aprotic solvents may be preferred for substitution steps.

Summary Table of Key Synthetic Parameters

Parameter Preferred Range/Condition Impact on Synthesis
Temperature 25–100 °C (step-dependent) Controls reaction rate and selectivity
Reaction Time 2–8 hours Affects yield and purity
Solvent Ethanol, Methanol, Toluene, Polar aprotic solvents Influences solubility and reaction pathway
Catalyst Acidic (e.g., HCl) or basic (e.g., triethylamine) Promotes cyclization or condensation
Atmosphere Nitrogen or inert gas (optional) Prevents oxidation and moisture effects
Purification Method Chromatography, recrystallization Ensures high purity (>98%)

This synthesis approach is based on comprehensive analysis of available literature and chemical databases, avoiding unreliable sources and focusing on peer-reviewed and patent literature where applicable. The methods described are consistent with best practices in medicinal chemistry synthesis for oxazole-containing compounds with hydroxyethanimidamide functionality.

Chemical Reactions Analysis

Oxazole Ring Reactivity

The oxazole ring (a five-membered heterocycle with nitrogen and oxygen) undergoes electrophilic substitution and ring-opening reactions. Key reactions include:

  • Electrophilic Aromatic Substitution : The oxazole’s C-2 and C-5 positions are reactive toward nitration, halogenation, and sulfonation under acidic conditions .

  • Hydrolysis : Under strong acidic or basic conditions, the oxazole ring may hydrolyze to form α-keto amides or imidazoles.

Hydroxyethanimidamide Reactivity

The hydroxyethanimidamide group (-NH-C(=NOH)-) participates in:

  • Complexation : Acts as a bidentate ligand for transition metals (e.g., Fe³⁺, Cu²⁺), forming coordination complexes.

  • Condensation : Reacts with carbonyl compounds (e.g., aldehydes) to form Schiff bases under mild acidic conditions.

Reaction Type Conditions Product References
Electrophilic substitutionHNO₃/H₂SO₄, 0–5°CNitro-substituted oxazole derivatives
Hydrolysis6M HCl, reflux, 12hα-Keto amide
Metal complexationEthanol, RT, FeCl₃Fe³⁺-hydroxyethanimidamide complex

Ethoxyphenyl Group Reactivity

The 4-ethoxyphenyl substituent undergoes:

  • Demethylation : Cleavage of the ethoxy group via HBr/HOAc yields phenolic derivatives .

  • Oxidation : Using KMnO₄ in acidic conditions converts the ethoxy group to a carboxylic acid .

Synthetic Pathways

While direct synthesis data for this compound is limited, analogous oxazole derivatives are synthesized via:

  • Cyclocondensation : Reaction of hydroxylamine with α-haloketones.

  • 1,3-Dipolar Cycloaddition : Oxazole formation using nitrile oxides and alkenes.

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing CO₂ and NH₃ .

  • Photodegradation : UV exposure in solution leads to oxazole ring cleavage and formation of imidazole byproducts .

Biological Interaction Pathways

Though not a direct chemical reaction, the compound interacts with biological systems via:

  • Enzyme Inhibition : Binds to metalloenzymes (e.g., histone deacetylases) through its hydroxyethanimidamide group.

  • Metabolic Oxidation : Liver microsomes convert the ethoxy group to hydroxylated metabolites .

Key Research Findings

  • Catalytic Applications : The hydroxyethanimidamide moiety enhances catalytic activity in Pd-mediated cross-coupling reactions.

  • Structure-Activity Relationship (SAR) : Ethoxy substitution improves lipophilicity, increasing bioavailability compared to methoxy analogs .

Scientific Research Applications

Structural Characteristics

The compound consists of several key structural components:

  • Oxazole Ring : A five-membered heterocyclic structure containing nitrogen and oxygen, known for its biological activity.
  • Ethoxyphenyl Group : Enhances lipophilicity and may improve bioavailability.
  • Hydroxyethanimidamide Moiety : Suggests potential interactions with biological systems.

Anticancer Activity

Research indicates that compounds with similar structural motifs to (1Z)-2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide exhibit anticancer properties. For instance, analogs of oxazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

Antimicrobial Properties

The presence of the oxazole ring in this compound suggests potential antimicrobial activity. Similar compounds have been documented to possess broad-spectrum activity against bacteria and fungi, making this compound a candidate for further investigation in antimicrobial drug development .

Anti-inflammatory Effects

Preliminary studies suggest that the hydroxyethanimidamide moiety may confer anti-inflammatory properties. Compounds with similar functional groups have been reported to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Study 1: Anticancer Efficacy

A study conducted on a series of oxazole derivatives found that compounds structurally related to This compound displayed significant cytotoxicity against human breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Study 2: Antimicrobial Screening

In another investigation, researchers screened a library of oxazole-containing compounds for antimicrobial activity. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, highlighting the potential of this compound as an antimicrobial agent .

Mechanism of Action

The mechanism by which (1Z)-2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N’-hydroxyethanimidamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxazole ring and ethoxyphenyl group play crucial roles in binding to these targets, while the hydroxyethanimidamide moiety may participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to various effects depending on the context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the oxazole family, known for diverse biological activities. Below is a detailed comparison with analogous oxazole and heterocyclic derivatives.

Structural Analogues in the Oxazole Class

iCRT3
  • Chemical Name : 2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide
  • Key Differences :
    • Substituent at oxazole 2-position: 4-ethylphenyl vs. 4-ethoxyphenyl in the target compound.
    • Functional group: Contains a sulfanyl-acetamide side chain instead of hydroxyethanimidamide.
  • Activity: iCRT3 is a Wnt/β-catenin pathway inhibitor, suppressing cytokine production in macrophages .
Aleglitazar Derivatives
  • Example Structure : (S)-2-Methoxy-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-benzothiophen-7-yl]propionic acid
  • Key Differences :
    • Oxazole 2-position substituent: Phenyl vs. 4-ethoxyphenyl .
    • Core structure: Benzothiophene-propionic acid backbone vs. hydroxyethanimidamide.
  • Activity : Aleglitazar derivatives target peroxisome proliferator-activated receptors (PPARs) for metabolic disorders . The absence of a carboxylic acid group in the target compound suggests divergent mechanisms.
Antimicrobial Oxazoles (1a and 1b)
  • Example Structures: 1a: (5-(4-Bromophenyl)-3-{(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}-4,5-dihydropyrazole-1-yl)(pyridin-4-yl)methanone 1b: Similar structure with a fluorophenyl group.
  • Key Differences :
    • Oxazole 2-position substituent: 4-Chlorophenyl or 4-fluorophenyl vs. 4-ethoxyphenyl .
    • Additional pyrazole and pyridine rings.
  • Activity: These compounds exhibit antimicrobial properties via molecular docking interactions .

Non-Oxazole Structural Analogues

Benzimidazole Derivatives (e.g., Etomethazene)
  • Example Structure : 2-[(4-Ethoxyphenyl)methyl]-N,N-diethyl-5-methyl-1H-benzimidazole-1-ethanamine
  • Key Differences: Core structure: Benzimidazole vs. oxazole. Substituents: Shared 4-ethoxyphenyl and methyl groups but with diethylaminoethyl side chains.
  • Activity : Benzimidazoles like etomethazene are associated with opioid receptor activity . The hydroxyethanimidamide group in the target compound may confer distinct hydrogen-bonding capabilities, influencing receptor selectivity.

Structural and Functional Analysis Table

Compound Name Core Structure 2-Position Substituent Functional Group Reported Activity
Target Compound Oxazole 4-Ethoxyphenyl Hydroxyethanimidamide Unknown (hypothesized)
iCRT3 Oxazole 4-Ethylphenyl Sulfanyl-acetamide Wnt/β-catenin inhibition
Aleglitazar Derivative Oxazole Phenyl Benzothiophene-propionic acid PPAR agonism
Antimicrobial Oxazole 1a Oxazole 4-Chlorophenyl Pyrazole-pyridine methanone Antimicrobial
Etomethazene Benzimidazole 4-Ethoxyphenyl Diethylaminoethyl Opioid receptor interaction

Biological Activity

The compound (1Z)-2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide, with the CAS number 1638617-33-0, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N3O3, with a molecular weight of 275.31 g/mol. The structure includes an oxazole ring, which is known for its diverse biological activities.

In Vitro Studies

Research indicates that compounds similar to this compound exhibit inhibitory effects on enzymes such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). These enzymes are crucial in the metabolism of endocannabinoids, which play a significant role in pain and inflammation regulation .

In Vivo Studies

Preliminary in vivo studies suggest that derivatives of this compound may alleviate symptoms associated with neuropathic pain and inflammatory responses. For instance, compounds that inhibit MAGL have demonstrated efficacy in reducing pain sensitivity in animal models .

Case Studies

Several case studies involving related compounds provide insights into the potential therapeutic applications of this compound:

  • Neuropathic Pain Management : A study on MAGL inhibitors showed that they could significantly reduce mechanical allodynia in rat models of diabetic neuropathy. This suggests that similar mechanisms may be at play for this compound .
  • Anti-inflammatory Effects : Compounds targeting FAAH have been linked to reduced inflammation in various models. The inhibition of FAAH leads to increased levels of anandamide, which can exert anti-inflammatory effects .

Data Tables

Parameter Value
Molecular Formula C14H17N3O3
Molecular Weight 275.31 g/mol
CAS Number 1638617-33-0
Purity >90%

Q & A

Basic: What synthetic methodologies are recommended for preparing (1Z)-2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide?

Answer:
The compound can be synthesized via condensation reactions involving oxazole precursors and hydroxyacetamide derivatives. A validated approach involves:

  • Step 1: Reacting (4E)-4-[(substituted phenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one with 2-[(4-amino-3-phenyl-4H-1,2,4-triazol-5-yl)sulfanyl]-N-hydroxyacetamide under reflux (150°C) using pyridine and zeolite (Y-H) as catalysts .
  • Step 2: Purification via recrystallization from ethanol after acid precipitation.

Key Considerations:

  • Optimize reaction time (5–7 hours) to maximize yield (typically 70–85%) .
  • Monitor reaction progress using TLC with ethyl acetate/hexane (20:80) as the mobile phase .

Table 1: Example Reaction Conditions

PrecursorCatalystTemperatureTimeYield
Oxazol-5(4H)-one derivativePyridine/Zeolite150°C5–7 h85%

Basic: How can spectroscopic techniques validate the structure of this compound?

Answer:
Combine IR , ¹H/¹³C NMR , and mass spectrometry for unambiguous characterization:

  • IR: Confirm the presence of oxazole (C=N stretch ~1600 cm⁻¹) and hydroxylamine (N–O stretch ~950 cm⁻¹) .
  • ¹H NMR: Identify aromatic protons (δ 7.2–8.1 ppm for oxazole and ethoxyphenyl groups) and hydroxyimidamide protons (δ 9.2–10.5 ppm) .
  • Mass Spec: Compare experimental molecular weight with theoretical values (e.g., [M+H]⁺ calculated via high-resolution MS) .

Note: Use deuterated DMSO for NMR to resolve exchangeable protons .

Advanced: What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

Answer:
Challenges:

  • Twinning: Common in oxazole derivatives due to planar structures.
  • Disorder: Ethoxyphenyl groups may exhibit rotational disorder.

Solutions:

  • Use SHELXL for refinement with TWIN/BASF commands to model twinning .
  • Apply ORTEP-3 for visualizing disorder and refining anisotropic displacement parameters .
  • Validate with PLATON to check for missed symmetry or solvent molecules .

Example Workflow:

Solve structure with SHELXS using direct methods.

Refine with SHELXL , incorporating H-bond constraints.

Visualize and finalize with WinGX .

Advanced: How to resolve contradictions between spectroscopic data and computational modeling results?

Answer:
Scenario: Discrepancies in predicted vs. observed NMR chemical shifts.
Methodology:

  • Step 1: Re-optimize the DFT (e.g., B3LYP/6-311+G(d,p)) geometry using solvent models (e.g., PCM for DMSO) .
  • Step 2: Compare experimental and computed shifts; deviations >0.5 ppm suggest conformational flexibility or proton exchange .
  • Step 3: Validate with X-ray crystallography to confirm solid-state conformation .

Table 2: Example NMR Validation

ProtonExperimental δ (ppm)Computed δ (ppm)Deviation
Oxazole C-H8.058.120.07
Hydroxyimidamide N–H9.89.30.5

Advanced: How to assess the compound’s potential antiviral activity using computational tools?

Answer:
Protocol for Molecular Docking:

  • Target: Monkeypox virus (MPXV) DNA polymerase (PDB: 7QPB).
  • Software: AutoDock Vina or Schrödinger Glide.
  • Procedure:
    • Prepare ligand (target compound) with Open Babel (minimize energy, assign charges).
    • Dock into MPXV polymerase active site (key residues: Leu631, Arg634, Lys661).
    • Analyze binding affinity (ΔG ≤ -8 kcal/mol suggests strong interaction) .

Key Findings from Similar Compounds:

  • Oxazole derivatives show H-bonding with Arg634 and hydrophobic interactions with Leu631 .
  • Compare docking scores with FDA-approved antivirals (e.g., Tecovirimat: -9.26 kcal/mol) .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Answer:

  • Pharmacokinetics:
    • Use Sprague-Dawley rats for bioavailability studies (oral vs. IV administration).
    • Measure plasma concentrations via LC-MS/MS at 0, 1, 2, 4, 8, 24 h post-dose.
  • Toxicity:
    • Acute toxicity: OECD 423 guidelines in Wistar mice (dose range: 50–2000 mg/kg) .
    • Subchronic studies: 28-day repeated dosing with histopathology and serum biochemistry.

Note: Pre-screen with in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to prioritize doses .

Basic: How to ensure compound purity for biological assays?

Answer:

  • HPLC: Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Target ≥95% purity .
  • TLC: Confirm single spot (Rf ~0.5 in ethyl acetate/hexane).
  • Elemental Analysis: Match C/H/N percentages to theoretical values (deviation ≤0.4%) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:
Strategy:

Modify Substituents:

  • Vary ethoxyphenyl (e.g., replace with methoxy or halogens).
  • Alter oxazole methyl group to bulkier alkyl chains.

Assay Design:

  • Test antiviral activity (IC₅₀) in Vero E6 cells infected with MPXV.
  • Corrogate SAR data with docking results to identify critical pharmacophores.

Example SAR Table:

DerivativeR₁ (Oxazole)R₂ (Phenyl)IC₅₀ (µM)
1-CH₃-OEt12.3
2-CF₃-Cl5.7

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1Z)-2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide
Reactant of Route 2
(1Z)-2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide

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